molecular formula C13H13BrOZn B14877092 (2-n-Propyloxynaphthalen-1-yl)Zinc bromide

(2-n-Propyloxynaphthalen-1-yl)Zinc bromide

Cat. No.: B14877092
M. Wt: 330.5 g/mol
InChI Key: UTSGPBHPKRRMBS-UHFFFAOYSA-M
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Description

(2-n-propyloxynaphthalen-1-yl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions and research applications. This compound is known for its reactivity and utility in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-n-propyloxynaphthalen-1-yl)zinc bromide typically involves the reaction of 2-n-propyloxynaphthalene with zinc bromide in the presence of a solvent such as THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product. The reaction conditions are optimized for maximum yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-n-propyloxynaphthalen-1-yl)zinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions to form carbon-carbon bonds, such as the Negishi coupling.

Common Reagents and Conditions

The compound reacts with a variety of reagents, including halides, alkyl halides, and aryl halides, under conditions that typically involve the use of catalysts like palladium or nickel. The reactions are often carried out in an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond between the naphthalene ring and the coupling partner.

Scientific Research Applications

(2-n-propyloxynaphthalen-1-yl)zinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in organic synthesis for the formation of complex molecules and in the study of reaction mechanisms.

    Biology: It can be used to modify biological molecules for research purposes.

    Medicine: The compound is explored for its potential in drug development and synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of fine chemicals and materials science research.

Mechanism of Action

The mechanism by which (2-n-propyloxynaphthalen-1-yl)zinc bromide exerts its effects involves the formation of reactive intermediates that facilitate the formation of new chemical bonds. The zinc atom acts as a Lewis acid, coordinating with the reactants and stabilizing transition states, thereby lowering the activation energy of the reaction.

Comparison with Similar Compounds

Similar Compounds

  • (2-n-propyloxynaphthalen-1-yl)zinc chloride
  • (2-n-propyloxynaphthalen-1-yl)zinc iodide
  • (2-n-propyloxynaphthalen-1-yl)zinc fluoride

Uniqueness

Compared to its analogs, (2-n-propyloxynaphthalen-1-yl)zinc bromide offers a balance of reactivity and stability, making it particularly useful in a variety of synthetic applications. Its solubility in THF also makes it convenient for use in many organic reactions.

This compound’s versatility and reactivity make it a valuable tool in both academic research and industrial applications.

Properties

Molecular Formula

C13H13BrOZn

Molecular Weight

330.5 g/mol

IUPAC Name

bromozinc(1+);2-propoxy-1H-naphthalen-1-ide

InChI

InChI=1S/C13H13O.BrH.Zn/c1-2-9-14-13-8-7-11-5-3-4-6-12(11)10-13;;/h3-8H,2,9H2,1H3;1H;/q-1;;+2/p-1

InChI Key

UTSGPBHPKRRMBS-UHFFFAOYSA-M

Canonical SMILES

CCCOC1=[C-]C2=CC=CC=C2C=C1.[Zn+]Br

Origin of Product

United States

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